DM51 impurity 1-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H54ClN3O10S |

|---|---|

Molecular Weight |

789.4 g/mol |

IUPAC Name |

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[(3,3,4,4,5,5-hexadeuterio-6-sulfanylhexanoyl)-(trideuteriomethyl)amino]propanoate |

InChI |

InChI=1S/C38H54ClN3O10S/c1-22-13-12-14-29(49-8)38(47)21-28(50-36(46)40-38)23(2)34-37(4,52-34)30(51-35(45)24(3)41(5)31(43)15-10-9-11-16-53)20-32(44)42(6)26-18-25(17-22)19-27(48-7)33(26)39/h12-14,18-19,23-24,28-30,34,47,53H,9-11,15-17,20-21H2,1-8H3,(H,40,46)/b14-12+,22-13+/t23-,24-,28+,29-,30+,34+,37+,38+/m1/s1/i5D3,9D2,10D2,11D2 |

InChI Key |

VNWBDUCJQWNNMQ-WDQDGGDXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N([C@H](C)C(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H]([C@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C)C(=O)CC([2H])([2H])C([2H])([2H])C([2H])([2H])CS |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCS)C)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Structure of DM51 Impurity 1-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of DM51 impurity 1-d9, a deuterated analog of a known impurity of the maytansinoid DM51. This document is intended for professionals in the fields of pharmaceutical sciences, analytical chemistry, and drug development.

Chemical Structure and Properties

DM51 impurity 1 is a known process-related impurity in the synthesis of maytansinoid derivatives. The deuterated version, this compound, serves as an internal standard for its quantification in analytical methods such as liquid chromatography-mass spectrometry (LC-MS).

Molecular and Structural Formula

The molecular formula of DM51 impurity 1 is C38H54ClN3O10S, with a molecular weight of 780.37 g/mol .[1][2][3] The deuterated form, this compound, has a molecular formula of C38H45D9ClN3O10S and a molecular weight of approximately 789.43 g/mol .[3]

The systematic IUPAC name for the non-deuterated impurity is [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1¹⁰,¹⁴.0³,⁵]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[methyl(6-sulfanylhexanoyl)amino]propanoate.[2]

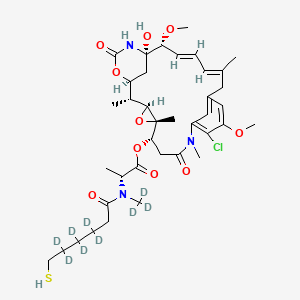

Based on common synthetic labeling strategies for introducing a d9 isotope label, it is presumed that the nine deuterium atoms are located on the tert-butyl group of a precursor molecule used in the synthesis. This assumption is based on the commercial availability of deuterated reagents used for introducing such moieties. The proposed structure of this compound is depicted in Figure 1.

Figure 1. Proposed chemical structure of this compound. The nine deuterium atoms are highlighted in blue on the N-acyl side chain.

Figure 1. Proposed chemical structure of this compound. The nine deuterium atoms are highlighted in blue on the N-acyl side chain.

Physicochemical Data

A summary of the key physicochemical properties for both the non-deuterated and deuterated impurity is provided in Table 1.

| Property | DM51 Impurity 1 | This compound |

| Molecular Formula | C38H54ClN3O10S | C38H45D9ClN3O10S |

| Molecular Weight | 780.37 g/mol | 789.43 g/mol |

| IUPAC Name | [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1¹⁰,¹⁴.0³,⁵]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[methyl(6-sulfanylhexanoyl)amino]propanoate | Not available |

Experimental Protocols for Characterization

While specific experimental data for this compound are not publicly available, this section outlines the standard methodologies that would be employed for its structural confirmation and purity assessment, based on established practices for maytansinoid and isotopically labeled compounds.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition and identifying the presence of the deuterium label.

-

Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1 µg/mL.

-

Data Acquisition: Mass spectra are acquired in positive ion mode. The full scan range would be set to encompass the expected m/z of the protonated molecule [M+H]⁺.

-

Expected Results: The measured mass of the [M+H]⁺ ion for this compound should be within 5 ppm of the calculated theoretical mass (approximately 790.48 m/z). The isotopic pattern will also be distinct from the non-deuterated analog, showing a shift corresponding to the nine deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the exact location of the deuterium atoms.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

Experiments:

-

¹H NMR: The proton spectrum will show the absence of signals corresponding to the protons on the deuterated moiety.

-

¹³C NMR: The carbon spectrum will show the signals for the carbons attached to deuterium as multiplets with significantly lower intensity due to C-D coupling and longer relaxation times.

-

²H NMR (Deuterium NMR): A deuterium spectrum will show a signal at the chemical shift corresponding to the position of the deuterium atoms.

-

Logical Workflow for Impurity Analysis

The following diagram illustrates the logical workflow for the use of a deuterated impurity standard in the analysis of an Active Pharmaceutical Ingredient (API).

Caption: Workflow for API analysis using a deuterated impurity standard.

Signaling Pathways

Currently, there is no publicly available information detailing specific signaling pathways that are directly modulated by DM51 impurity 1 or its deuterated analog. As a structural analog of maytansinoids, it is plausible that at sufficient concentrations, it could interact with tubulin, similar to the parent API. However, without experimental data, this remains speculative. The primary relevance of this compound is in an analytical chemistry context rather than a pharmacological one.

The diagram below illustrates the general mechanism of action for maytansinoids, the class of compounds to which DM51 belongs.

Caption: General signaling pathway for maytansinoid compounds.

References

- 1. [(1S,2R,3S,5S,6S,16E,18E,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[acetyl(methyl)amino]propanoate;ethoxyethane | C38H56ClN3O11 | CID 21159561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids - PMC [pmc.ncbi.nlm.nih.gov]

DM51 impurity 1-d9 certificate of analysis

An In-depth Technical Guide to the Certificate of Analysis for Pharmaceutical Impurities: A Case Study of DM51 Impurity 1-d9

Introduction

In the landscape of pharmaceutical development and manufacturing, the control of impurities is a critical issue overseen by global regulatory bodies.[1] A Certificate of Analysis (CoA) for a pharmaceutical impurity is a foundational document that certifies the quality and purity of a specific batch.[2][3][4][5] This document is essential for researchers, scientists, and drug development professionals as it provides a comprehensive summary of the identity, purity, and physical characteristics of the impurity. Such information is vital for toxicological studies, analytical method development, and process validation.

This technical guide provides a detailed overview of the core components of a Certificate of Analysis, using the hypothetical "this compound" as an example. It will cover the presentation of quantitative data, in-depth experimental methodologies, and visual representations of analytical workflows.

Data Presentation: Certificate of Analysis for this compound

A Certificate of Analysis summarizes extensive analytical testing into a concise format. The following tables represent typical data that would be presented for a well-characterized pharmaceutical impurity.

Table 1: Identification and Physicochemical Properties

| Test | Method | Specification | Result |

| Appearance | Visual Inspection | White to Off-White Solid | Conforms |

| Molecular Formula | High-Resolution Mass Spectrometry | C₂₀H₂₀D₉NO₄ | C₂₀H₂₀D₉NO₄ |

| Molecular Weight | High-Resolution Mass Spectrometry | 368.5 g/mol | 368.5 g/mol |

| Identity (¹H NMR) | NMR Spectroscopy | Conforms to Structure | Conforms |

| Identity (Mass Spectrum) | Mass Spectrometry | Conforms to Fragmentation Pattern | Conforms |

| Melting Point | Capillary Method | Report Value | 125.5 - 127.0 °C |

| Solubility | Visual Inspection | Soluble in Methanol | Conforms |

Table 2: Purity and Impurity Profile

| Test | Method | Specification | Result |

| Purity (by HPLC) | HPLC-UV | ≥ 98.0% | 99.2% |

| Related Impurities | HPLC-UV | Individual Impurity: ≤ 0.15% | Impurity A: 0.08% |

| Total Impurities: ≤ 0.5% | Total: 0.25% | ||

| Residual Solvents | GC-HS | Methanol: ≤ 3000 ppm | 450 ppm |

| Dichloromethane: ≤ 600 ppm | Not Detected | ||

| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.12% |

| Sulphated Ash | Gravimetry | ≤ 0.1% | 0.05% |

Experimental Protocols

Detailed and validated analytical methods are the bedrock of a reliable Certificate of Analysis. The following sections describe the methodologies for the key experiments cited in the data tables.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of pharmaceutical substances and quantifying impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30.1-35 min: Return to 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is accurately weighed and dissolved in methanol to a final concentration of approximately 0.5 mg/mL.

-

Quantification: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. Impurity levels are determined by comparing their peak areas to that of a qualified reference standard.

Mass Spectrometry (MS) for Identity and Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: 100 - 1000 m/z.

-

Sample Infusion: The sample, prepared in methanol at a concentration of approximately 10 µg/mL, is directly infused into the mass spectrometer.

-

Data Analysis: The acquired spectrum is analyzed to determine the accurate mass of the molecular ion ([M+H]⁺). This experimental mass is then compared to the theoretical mass calculated from the molecular formula. For structural confirmation, tandem MS (MS/MS) experiments are performed to induce fragmentation, and the resulting fragmentation pattern is analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

-

Experiments:

-

¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between different nuclei and are crucial for assembling the complete molecular structure.

-

-

Data Analysis: The chemical shifts, coupling constants, and correlations observed in the NMR spectra are analyzed to confirm that the structure is consistent with that of this compound.

Mandatory Visualizations

Workflow for Impurity Characterization and Certification

The following diagram illustrates the general workflow from the initial detection of an impurity to the final issuance of a Certificate of Analysis.

Logical Flow for Impurity Identification

This diagram outlines the logical steps and decision-making process involved in identifying an unknown impurity.

Conclusion

The Certificate of Analysis for a pharmaceutical impurity like "this compound" is more than a mere summary of test results; it is a declaration of quality built upon rigorous scientific investigation. For researchers and drug developers, a thorough understanding of the data presented, the analytical techniques employed, and the logical workflows for characterization is paramount. This guide has provided a template for such understanding, emphasizing the integration of quantitative data, detailed protocols, and clear visual models to ensure the safe and effective development of new medicines.

References

Unveiling the Chemical Characteristics of Deuterated DM51 Impurity 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of Deuterated DM51 Impurity 1. Given the limited publicly available data on this specific compound, this document also outlines the standard experimental protocols and analytical workflows used for the characterization of such deuterated pharmaceutical impurities. This guide is intended to be a valuable resource for researchers and professionals involved in drug development and quality control.

Chemical Identity and Properties

Deuterated DM51 Impurity 1, also known as DM51 impurity 1-d9, is the deuterium-labeled form of DM51 Impurity 1. The incorporation of nine deuterium atoms into the molecule makes it a valuable tool in various analytical applications, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

| Property | Deuterated DM51 Impurity 1 (this compound) | DM51 Impurity 1 |

| Molecular Formula | C₃₈H₄₅D₉ClN₃O₁₀S | C₃₈H₅₄ClN₃O₁₀S[1] |

| Molecular Weight | 789.43 (calculated) | 780.37[1] |

| Canonical SMILES | C/C(CC1=CC(OC)=C(Cl)C(N2C)=C1)=C\C=C--INVALID-LINK----INVALID-LINK--(O)C--INVALID-LINK--([H])--INVALID-LINK----INVALID-LINK--([H])[C@]4(C)--INVALID-LINK--N(C([2H])([2H])[2H])C(CC([2H])([2H])C([2H])([2H])C([2H])([2H])CS)=O)=O">C@@HCC2=O | Data not available |

| Physical Description | Data not available | Data not available |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| pKa | Data not available | Data not available |

The Role of Deuteration

The substitution of hydrogen with its heavier isotope, deuterium, can subtly alter the physicochemical properties of a molecule. While the structural and electronic effects are minimal, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can result in a kinetic isotope effect, potentially slowing down metabolic processes that involve the cleavage of these bonds. In the context of an impurity standard, deuteration provides a distinct mass signature for mass spectrometry-based quantification, allowing it to be differentiated from its non-deuterated counterpart.

Experimental Protocols for Characterization

The comprehensive characterization of a deuterated impurity like this compound involves a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and quantity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of molecules and for confirming the position and extent of deuterium incorporation.

-

¹H-NMR (Proton NMR): In the ¹H-NMR spectrum of deuterated DM51 impurity 1, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of successful deuteration at specific sites.

-

²H-NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a spectrum that shows the chemical environment of the deuterium atoms. This can be used to confirm the locations of deuteration.

-

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum can also be affected by deuteration. Carbon atoms bonded to deuterium will show a characteristic splitting pattern (a triplet for a CD group, a quintet for a CD2 group, and a septet for a CD3 group) and a slight upfield shift compared to the corresponding carbon in the non-deuterated compound.

Sample Preparation: A small, accurately weighed sample of the deuterated impurity is dissolved in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) and transferred to an NMR tube. The choice of solvent is critical to avoid interference from residual solvent protons.

Mass Spectrometry (MS) coupled with Chromatography

Mass spectrometry is essential for determining the molecular weight of the impurity and confirming its isotopic enrichment. It is typically coupled with a separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common technique for the analysis of pharmaceutical impurities. LC separates the impurity from the active pharmaceutical ingredient (API) and other components of the mixture. The mass spectrometer then provides the mass-to-charge ratio (m/z) of the eluting compounds. For deuterated DM51 impurity 1, the molecular ion peak will be shifted by +9 mass units compared to the non-deuterated impurity, confirming the incorporation of nine deuterium atoms. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. Similar to LC-MS, GC separates the components of a mixture before they are introduced into the mass spectrometer.

Sample Preparation: The sample is dissolved in a suitable solvent and, if necessary, derivatized to improve its volatility for GC-MS analysis. For LC-MS, the sample is typically dissolved in the mobile phase.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflows for impurity identification and the general process of sample analysis using LC-MS.

Caption: A logical workflow for the identification and characterization of pharmaceutical impurities.

References

A Technical Guide to DM51 Impurity 1-d9 for Pharmaceutical Research and Development

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of DM51 impurity 1-d9, a critical reference standard in the pharmaceutical industry. This document covers its suppliers, chemical properties, and detailed experimental protocols for its analysis.

Introduction to this compound

This compound is the deuterium-labeled form of DM51 impurity 1.[1][2][3] In pharmaceutical development, stable isotope-labeled compounds like this compound serve as indispensable tools. They are primarily used as internal standards for quantitative analysis of the corresponding non-labeled impurity in drug substances and products.[2] The use of a deuterated standard ensures accurate quantification by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), as it can be distinguished from the non-labeled analyte by its mass.[2]

Suppliers and Pricing

This compound is available from several specialized chemical suppliers. Pricing is typically provided upon request, as it can vary based on the quantity and required purity.

| Supplier | Website | Notes |

| Gentaur | gentaur.com | Lists the product and indicates availability. |

| Clinivex | clinivex.com | Offers the product for research purposes only. |

| MedchemExpress | medchemexpress.com | Provides the compound for research use and notes its application as a tracer or internal standard. |

| Immunomart | immunomart.com | Lists the product and provides a data sheet upon request. |

| Axios Research | axiosresearch.com | Offers the compound as a fully characterized reference standard for the API Maytansine. |

Technical Data

| Parameter | Value | Source |

| Synonyms | Deuterium labeled DM51 impurity 1 | |

| Applications | Internal standard for quantitative analysis (NMR, GC-MS, LC-MS), Tracer | |

| Solubility | 10 mM in DMSO | |

| Field of Research | Drug Metabolism, Pharmacokinetics |

Experimental Protocols

Hypothetical Synthesis of this compound

The synthesis of a deuterated impurity often involves introducing the deuterium label at a late stage of the synthesis of the parent impurity. The following is a generalized, hypothetical protocol inspired by the synthesis of other deuterated molecules.

Objective: To synthesize this compound from a suitable precursor.

Materials:

-

Precursor to DM51 impurity 1

-

Deuterated methyl iodide (CD3I)

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the precursor of DM51 impurity 1 in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium hydride to the solution to deprotonate the precursor.

-

Stir the reaction mixture at 0°C for 30 minutes.

-

Add deuterated methyl iodide (CD3I) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

Quantification of DM51 Impurity 1 using LC-MS with this compound as an Internal Standard

Objective: To accurately quantify the amount of DM51 impurity 1 in a drug substance sample using this compound as an internal standard.

Materials:

-

DM51 drug substance sample

-

DM51 impurity 1 reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of DM51 impurity 1 reference standard (e.g., 100 µg/mL).

-

Prepare a stock solution of this compound internal standard (e.g., 10 µg/mL).

-

Create a series of calibration standards by spiking known concentrations of the DM51 impurity 1 stock solution into a fixed concentration of the this compound internal standard solution.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the DM51 drug substance.

-

Dissolve the sample in a suitable solvent and add a known amount of the this compound internal standard solution.

-

-

LC-MS Conditions:

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate DM51 impurity 1 from other components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Detector: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for both DM51 impurity 1 and this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of DM51 impurity 1 to the peak area of this compound against the concentration of DM51 impurity 1.

-

Calculate the concentration of DM51 impurity 1 in the drug substance sample using the calibration curve.

-

Visualizations

Caption: A simplified workflow for the hypothetical synthesis of this compound.

Caption: The logical workflow for quantifying DM51 impurity 1 using its deuterated analog.

References

A Guide to the Synthesis of Deuterated Drug Impurities: A Case Study Approach for DM51 Impurity 1-d9

Introduction

In the landscape of pharmaceutical development, the identification and characterization of drug metabolites and impurities are critical for ensuring drug safety and efficacy. Deuterated analogs of these compounds serve as invaluable internal standards for pharmacokinetic and metabolic studies, providing enhanced accuracy in bioanalytical assays.[1][2] The substitution of hydrogen with deuterium, a stable isotope, can lead to a kinetic isotope effect, slowing down metabolic processes and potentially improving a drug's half-life or reducing the formation of toxic metabolites.[3][4] This technical guide outlines a comprehensive approach to the synthesis of a deuterated drug impurity, using the hypothetical "DM51 impurity 1-d9" as a case study. While a specific synthesis for this compound is not publicly available, this document details the general strategies, experimental protocols, and data analysis required for such a synthesis, based on established methodologies for creating deuterated molecules.

General Synthetic Strategies

The synthesis of a deuterated drug impurity can be approached through several established methods. The choice of strategy depends on the molecular structure of the target impurity, the desired location of the deuterium labels, and the availability of starting materials.

Table 1: Comparison of Synthetic Strategies for Deuteration

| Strategy | Description | Advantages | Disadvantages |

| Synthesis from Deuterated Precursors | The synthesis begins with starting materials that already contain deuterium at the desired positions.[3] | High isotopic purity and specific labeling. | May require custom synthesis of deuterated starting materials. |

| Use of Deuterated Reagents | Deuterium is introduced during a synthetic step using a deuterated reagent, such as deuterated solvents (e.g., D2O), reducing agents (e.g., NaBD4), or alkylating agents (e.g., CD3I). | Versatile and can be incorporated into existing synthetic routes. | Potential for incomplete deuteration and isotopic scrambling. |

| Metal-Catalyzed Hydrogenation | Deuterium gas (D2) is used in a hydrogenation reaction to introduce deuterium across a double or triple bond. | Can introduce multiple deuterium atoms in a single step with high stereospecificity. | Requires specialized equipment for handling deuterium gas. |

| Direct Hydrogen-Deuterium Exchange | Protons in the molecule are exchanged for deuterium from a deuterium source, often catalyzed by an acid, base, or metal. | Simple procedure for labeling labile protons (e.g., in alcohols, amines). | Not suitable for labeling non-labile C-H bonds and can lead to a mixture of isotopologues. |

| Biotransformation | Utilizes enzymes or microorganisms to introduce deuterium, often by metabolizing a deuterated parent drug. | Can produce metabolites with high regioselectivity and stereoselectivity. | The biotransformation process may be slower for deuterated compounds. |

Conceptual Synthesis Workflow

The development of a synthetic route for a deuterated impurity involves a logical progression of steps, from initial planning to the final characterization of the product.

References

Inquiry Regarding DM51 Impurity 1-d9 Unsuccessful in Yielding a Specific CAS Number

An extensive search for the Chemical Abstracts Service (CAS) number for a substance identified as "DM51 impurity 1-d9" has not yielded a specific, publicly available CAS number for this compound. The search results indicate that this name may refer to a highly specialized or internal reference standard not widely documented in public chemical databases.

While a direct match was not found, information on related compounds was identified. A substance referred to as "DM51 Impurity 1" is documented with the molecular formula C38H54ClN3O10S.[1] However, this listing does not include the "d9" designation, which typically indicates the presence of nine deuterium atoms, nor does it provide a CAS number.

Further investigation revealed a similarly named deuterated compound, "DM50 impurity 1-d9," which is described as a stable isotope-labeled version of "DM50 impurity 1".[2] This substance, with the molecular formula C39H47D9ClN3O10S, is used as a tracer or an internal standard for quantitative analysis.[2] Even for this related compound, a specific CAS number is not provided in the available documentation.

The "d9" suffix in "this compound" strongly suggests that it is a deuterated analog of a parent compound, "DM51 impurity 1." Such isotopically labeled molecules are often used in research and development, particularly in pharmacokinetic and metabolic studies, to trace the fate of a drug or substance within a biological system.[2]

Due to the absence of a specific CAS number and the lack of publicly available technical data, experimental protocols, or information on signaling pathways for "this compound," it is not possible to provide the requested in-depth technical guide or whitepaper. The creation of detailed data tables, experimental methodologies, and pathway diagrams is contingent upon the availability of this foundational scientific information.

Researchers and professionals seeking information on this compound are advised to consult the original manufacturer or supplier, as it may be a proprietary substance with documentation that is not in the public domain.

References

Unraveling DM51 Impurity 1: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Novel Maytansinoid Catabolite and its Potential Impurities for Researchers, Scientists, and Drug Development Professionals in Oncology.

This technical guide provides a comprehensive overview of DM51, a thiol-containing maytansinoid, and a detailed investigation into the potential identity and formation of a critical related substance, designated as DM51 Impurity 1. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the development of antibody-drug conjugates (ADCs) utilizing maytansinoid payloads.

DM51 has been identified as a significant catabolite of the novel maytansinoid linker-payload, DM21-C. Understanding the impurity profile of DM51 is paramount for ensuring the safety, efficacy, and regulatory compliance of ADC-based therapeutics. This guide will delve into the origins of DM51, propose the likely identity of Impurity 1 based on known degradation pathways, and provide detailed experimental protocols for its analysis.

The Genesis of DM51: A Catabolite of the DM21-C Linker-Payload

Recent scientific findings have pinpointed DM51 as a major catabolite of the DM21-C linker-payload, a next-generation maytansinoid designed for use in ADCs.[1][2] DM21-C incorporates a peptidase/protease-cleavable linker, which, upon internalization into target cancer cells, undergoes enzymatic cleavage and a subsequent self-immolation process to release the active cytotoxic agent. DM51 is the thiol-containing maytansinoid that results from this intracellular processing.[1][2]

The formation of DM51 is a crucial step in the mechanism of action of ADCs utilizing the DM21-C payload. The presence of the free thiol group in DM51 is a key structural feature, but it also represents a potential site for chemical modification, leading to the formation of impurities.

Table 1: Physicochemical Properties of DM-51

| Property | Value | Source |

| Molecular Formula | C38H54ClN3O10S | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 780.4 g/mol | --INVALID-LINK-- |

| InChIKey | VNWBDUCJQWNNMQ-INGDPBEKSA-N | --INVALID-LINK-- |

| IUPAC Name | [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[methyl(6-sulfanylhexanoyl)amino]propanoate | --INVALID-LINK-- |

Investigating DM51 Impurity 1: A Focus on Thioether Oxidation

Given that DM51 possesses a reactive thiol group and is part of a complex molecular structure, the formation of impurities during manufacturing, storage, or in vivo circulation is a critical consideration. While the exact identity of "DM51 Impurity 1" is not explicitly defined in publicly available literature, a strong hypothesis can be formulated based on the known degradation pathways of thioether-linked maytansinoids.

The most probable identity of DM51 Impurity 1 is the oxidized form of the thioether side chain, specifically the sulfoxide or sulfone derivatives. The thioether linkage in maytansinoid conjugates is known to be susceptible to oxidation.[3] This oxidation can lead to the release of the maytansinoid payload from the antibody, impacting the stability and efficacy of the ADC.

Logical Pathway for the Formation of DM51 and its Putative Impurity 1

Figure 1. Proposed pathway for the formation of DM51 from a DM21-C containing ADC and the subsequent generation of DM51 Impurity 1 through oxidation.

Experimental Protocols for the Analysis of DM51 and its Impurities

The robust analytical characterization of DM51 and its related impurities is essential for quality control and regulatory submissions. The following section outlines key experimental methodologies based on established practices for the analysis of maytansinoids and their conjugates.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the cornerstone for determining the purity of DM51 and quantifying Impurity 1.

-

Column: A C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size) is typically employed for the separation of maytansinoids.

-

Mobile Phase: A gradient elution is commonly used, with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength of approximately 252 nm is suitable for maytansinoids.

-

Sample Preparation: Prior to analysis, samples containing DM51 may require treatment with a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to prevent dimerization of the free thiol, followed by blocking with N-ethylmaleimide (NEM) to form a stable derivative for quantification.

Table 2: Representative HPLC Gradient for Maytansinoid Analysis

| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |

| 0 | 95 | 5 |

| 20 | 5 | 95 |

| 25 | 5 | 95 |

| 26 | 95 | 5 |

| 30 | 95 | 5 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS and LC-MS/MS are indispensable tools for the structural elucidation of impurities and for sensitive quantification.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for maytansinoids.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is crucial for accurate mass determination and elemental composition analysis of impurities. A triple quadrupole mass spectrometer is well-suited for targeted quantification in selected reaction monitoring (SRM) mode.

-

Chromatography: The HPLC conditions described in section 3.1 are generally compatible with LC-MS analysis.

-

Sample Preparation: Similar to HPLC, sample pre-treatment to stabilize the thiol group is often necessary for quantitative analysis.

Experimental Workflow for Impurity Identification and Quantification

Figure 2. A typical experimental workflow for the analysis of DM51 and the identification of its impurities.

Signaling Pathways and Mechanism of Action

Maytansinoids, including DM51, exert their potent cytotoxic effects by targeting microtubules, which are essential components of the cytoskeleton involved in cell division.

-

Microtubule Disruption: Maytansinoids bind to tubulin and inhibit its polymerization into microtubules. This disruption of microtubule dynamics leads to a mitotic arrest in the G2/M phase of the cell cycle.

-

Apoptosis Induction: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, leading to the elimination of cancer cells.

Simplified Signaling Pathway of Maytansinoid-Induced Apoptosis

Figure 3. Simplified schematic of the mechanism of action of maytansinoids, leading to apoptotic cell death.

Conclusion

DM51 is a critical catabolite of the promising DM21-C maytansinoid linker-payload for ADCs. A thorough understanding of its impurity profile is non-negotiable for the successful development of safe and effective cancer therapeutics. This technical guide has illuminated the origin of DM51 and proposed a scientifically sound hypothesis for the identity of DM51 Impurity 1, focusing on the oxidative degradation of the thioether side chain. The provided experimental protocols offer a solid foundation for the analytical characterization and quality control of this important class of molecules. Further investigation into the precise structure and biological activity of DM51 Impurity 1 is warranted to fully assess its impact on the performance of DM21-C-based ADCs.

References

Unraveling DM51 Impurity 1: A Technical Guide to its Discovery and Origin

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, particularly in the realm of highly potent molecules like maytansinoids used in antibody-drug conjugates (ADCs), the identification and characterization of impurities are of paramount importance. These impurities can arise during the synthesis of the drug substance or as degradation products, and their presence can have significant implications for the safety, efficacy, and stability of the final therapeutic product. This technical guide provides an in-depth exploration of a specific, yet crucial, impurity known as DM51 Impurity 1. While public domain information on the specific discovery and origin of "DM51 Impurity 1" is not explicitly detailed, this guide, based on its molecular formula and the established chemistry of maytansinoids, offers a scientifically grounded exposition on its probable structure, potential origins, and the methodologies required for its definitive identification and characterization.

DM51 Impurity 1 is a known reference standard, indicating its relevance in the quality control of a maytansinoid-based pharmaceutical. Its molecular formula is C38H54ClN3O10S.[1] This impurity is closely related to the maytansinoid family of compounds, which are potent microtubule inhibitors used as payloads in ADCs for targeted cancer therapy.

Quantitative Data Summary

A comparative analysis of the molecular formula of DM51 Impurity 1 with well-characterized maytansinoids such as Mertansine (DM1) and Ravtansine (DM4) provides initial clues to its structure.

| Compound | Molecular Formula | Molecular Weight (Da) |

| Mertansine (DM1) | C35H48ClN3O10S | 738.28 |

| Ravtansine (DM4) | C38H54ClN3O11S | 796.37 |

| DM51 Impurity 1 | C38H54ClN3O10S | 780.37 [1] |

Table 1: Comparison of Molecular Formulas and Weights of DM51 Impurity 1 and Related Maytansinoids.

The molecular formula of DM51 Impurity 1 (C38H54ClN3O10S) is identical to that of Maytansinoid DM4, with the exception of one fewer oxygen atom. This strongly suggests that DM51 Impurity 1 is a deoxy derivative of DM4.

Proposed Structure and Origin of DM51 Impurity 1

Based on the molecular formula, a plausible hypothesis is that DM51 Impurity 1 is a dehydroxylated version of a known maytansinoid, most likely originating from a process involving a maytansinoid with a similar carbon skeleton. Given the prevalence of DM1 and DM4 in ADC development, it is probable that DM51 Impurity 1 is an impurity associated with a drug product utilizing one of these payloads.

Potential Origin 1: Process-Related Impurity in Synthesis

Impurities can be introduced during the multi-step synthesis of complex molecules like maytansinoids. The formation of DM51 Impurity 1 could occur as a byproduct during the synthesis of a parent maytansinoid drug.

Hypothetical Synthetic Pathway Leading to DM51 Impurity 1:

References

Methodological & Application

Application Note: Utilizing DM51 Impurity 1-d9 as an Internal Standard for Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug development and bioanalysis, the precise and accurate quantification of analytes in complex biological matrices is paramount. The use of an internal standard (IS) is a critical component of robust analytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for variations that can occur.[1][2] Stable isotope-labeled (SIL) compounds are considered the "gold standard" for internal standards in mass spectrometry due to their near-identical physicochemical properties to the analyte. This application note details the use of DM51 impurity 1-d9, a deuterated form of a known impurity of the parent compound DM51, as an internal standard for quantitative bioanalytical applications.

Deuterated standards, such as this compound, offer significant advantages. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can enhance metabolic stability in certain instances. More importantly for its role as an internal standard, its mass is shifted sufficiently from the unlabeled analyte to be distinguished by the mass spectrometer, while its chromatographic retention time and ionization efficiency are nearly identical. This co-elution is crucial for compensating for matrix effects, which are a common source of variability in bioanalysis.

This document provides a comprehensive protocol for the utilization of this compound as an internal standard in a typical LC-MS/MS workflow for the quantification of DM51 impurity 1 in a biological matrix such as human plasma.

Experimental Protocols

This section outlines a detailed methodology for the use of this compound as an internal standard for the quantification of DM51 impurity 1.

Materials and Reagents

-

DM51 impurity 1 reference standard

-

This compound internal standard

-

Control human plasma (with appropriate anticoagulant)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ultrapure water

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of DM51 impurity 1 and this compound reference standards into separate volumetric flasks.

-

Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of DM51 impurity 1 by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water. These solutions will be used to spike into the blank plasma for the calibration curve and quality control samples.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL. This solution will be added to all samples.

-

Sample Preparation: Protein Precipitation

-

Label microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

-

To 50 µL of plasma in each tube, add 10 µL of the appropriate DM51 impurity 1 working standard solution (or blank diluent for the blank sample).

-

Vortex briefly.

-

Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile with 0.1% formic acid) to all tubes except the blank. To the blank, add 150 µL of acetonitrile with 0.1% formic acid. The internal standard solution also acts as the protein precipitation agent.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

A validated LC-MS/MS method is crucial for reliable quantification. The following are representative parameters that should be optimized for the specific analytes.

Table 1: Illustrative LC-MS/MS Parameters

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | e.g., m/z 350.2 -> 180.1 |

| MRM Transition (IS) | e.g., m/z 359.2 -> 189.1 |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for each transition |

| Source Temperature | 500°C |

Data Presentation

Clear and concise data presentation is essential for the interpretation of quantitative results.

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

Table 2: Example Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,250 | 550,000 | 0.0023 |

| 5 | 6,300 | 545,000 | 0.0116 |

| 20 | 25,100 | 552,000 | 0.0455 |

| 50 | 62,800 | 548,000 | 0.1146 |

| 100 | 126,000 | 551,000 | 0.2287 |

| 250 | 315,000 | 549,000 | 0.5738 |

| 500 | 632,000 | 553,000 | 1.1429 |

| 1000 | 1,255,000 | 550,000 | 2.2818 |

The curve should be fitted with a linear regression model, typically with a 1/x² weighting. The correlation coefficient (r²) should be > 0.99.

Accuracy and Precision

Quality control samples at low, medium, and high concentrations are analyzed in replicate to determine the accuracy and precision of the method.

Table 3: Example Accuracy and Precision Data for Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | N | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1 | 5 | 0.98 | 98.0 | 6.5 |

| Low | 3 | 5 | 3.05 | 101.7 | 5.2 |

| Medium | 80 | 5 | 81.2 | 101.5 | 3.8 |

| High | 800 | 5 | 795.1 | 99.4 | 2.9 |

Acceptance criteria are typically ±15% (±20% for LLOQ) for accuracy and <15% (<20% for LLOQ) for precision.

Visualizations

Conceptual Workflow for Internal Standard Use

Caption: Conceptual Use of an Internal Standard.

Experimental Workflow Diagram

Caption: Bioanalytical Experimental Workflow.

Analyte-Internal Standard Relationship

Caption: Analyte and Internal Standard Relationship.

Conclusion

The use of a stable isotope-labeled internal standard is a powerful strategy to enhance the robustness, accuracy, and precision of quantitative bioanalytical methods. This compound, by virtue of its structural identity to the analyte of interest, is an exemplary internal standard for the quantification of DM51 impurity 1. It effectively compensates for variability introduced during sample preparation and analysis, leading to high-quality, reliable data that meets regulatory expectations. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to implement the use of this compound or other similar deuterated impurities as internal standards in their analytical workflows.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of DM51 Impurity 1 with a Deuterated Internal Standard

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of DM51 Impurity 1 in a pharmaceutical matrix. The method utilizes a stable isotope-labeled internal standard, DM51 Impurity 1-d9, to ensure high accuracy and precision, making it suitable for drug development and quality control applications. The protocol described herein provides a comprehensive workflow from sample preparation to data analysis, enabling researchers to reliably quantify this critical impurity.

Introduction

In pharmaceutical development, the identification and quantification of impurities are of paramount importance to ensure the safety and efficacy of the final drug product. Regulatory agencies require stringent control of impurities, necessitating the development of sensitive and specific analytical methods.[1][2] DM51 is a novel therapeutic agent, and like all active pharmaceutical ingredients (APIs), it is susceptible to the presence of impurities arising from the manufacturing process or degradation. DM51 Impurity 1 has been identified as a critical process-related impurity that requires careful monitoring.

This application note describes the development and validation of a selective LC-MS/MS method for the determination of DM51 Impurity 1. The use of a deuterated internal standard (this compound) is a key feature of this method, as it closely mimics the chromatographic behavior and ionization characteristics of the analyte, thereby correcting for matrix effects and variability in sample processing and instrument response.[3][4][5]

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of DM51 Impurity 1 is depicted in the following diagram.

Caption: Workflow for the quantification of DM51 Impurity 1.

Materials and Methods

Chemicals and Reagents

-

DM51 Impurity 1 reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for this analysis.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| DM51 Impurity 1 | 780.4 | 326.2 | 35 |

| This compound | 789.4 | 335.2 | 35 |

Note: The exact m/z values are based on the molecular formula of DM51 Impurity 1 (C38H54ClN3O10S) and may need to be optimized based on experimental data.

Sample Preparation

-

Stock Solutions: Prepare 1 mg/mL stock solutions of DM51 Impurity 1 and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the DM51 Impurity 1 stock solution to create calibration standards. Prepare a working solution of the internal standard at a fixed concentration.

-

Sample Preparation: For analysis of the API, accurately weigh and dissolve the sample in a suitable solvent. For formulation analysis, a more complex extraction procedure such as protein precipitation or solid-phase extraction may be necessary.

-

Spiking: Add a small volume of the internal standard working solution to all samples, calibration standards, and quality control samples.

-

Final Dilution: Dilute the samples to the final desired concentration with the initial mobile phase composition.

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated according to ICH guidelines for linearity, accuracy, precision, and sensitivity.

Linearity

The calibration curve for DM51 Impurity 1 was linear over the concentration range of 0.1 to 100 ng/mL. The coefficient of determination (R²) was consistently greater than 0.99.

| Concentration (ng/mL) | Mean Peak Area Ratio |

| 0.1 | 0.005 |

| 0.5 | 0.024 |

| 1.0 | 0.051 |

| 5.0 | 0.253 |

| 10.0 | 0.508 |

| 50.0 | 2.54 |

| 100.0 | 5.12 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three different concentration levels (low, medium, and high). The results demonstrated excellent accuracy and precision, with all values within the acceptable limits of ±15%.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 0.3 | 4.2 | 102.5 | 5.1 | 101.8 |

| Medium | 7.5 | 2.8 | 98.7 | 3.5 | 99.2 |

| High | 75.0 | 1.9 | 100.3 | 2.4 | 100.9 |

Potential Signaling Pathway of DM51

Given that the structure of DM51 is similar to that of maytansinoids, it is plausible that its mechanism of action involves the inhibition of tubulin polymerization, a critical process in cell division. This makes DM51 a potential candidate for cancer therapy. The following diagram illustrates a simplified signaling pathway that could be affected by a tubulin inhibitor like DM51.

Caption: Potential mechanism of action of DM51 as a tubulin inhibitor.

Conclusion

This application note presents a highly sensitive and reliable LC-MS/MS method for the quantification of DM51 Impurity 1. The use of a deuterated internal standard ensures the accuracy and precision of the results. The method is suitable for routine analysis in a regulated environment and can be a valuable tool in the development and quality control of DM51-based pharmaceuticals. The provided experimental details and performance data demonstrate the robustness of the method.

References

- 1. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rxnchem.com [rxnchem.com]

- 4. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review [mdpi.com]

- 5. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantitative Analysis of DM51 Impurity 1 using DM51 Impurity 1-d9 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of impurities in active pharmaceutical ingredients (APIs) can impact the safety and efficacy of drug products.[1][2] Regulatory agencies require strict control and monitoring of these impurities. This application note presents a comprehensive protocol for the quantitative analysis of DM51 Impurity 1 in pharmaceutical samples. The method utilizes a stable isotope-labeled internal standard, DM51 Impurity 1-d9, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification.[3][4][5] The molecular formula for DM51 Impurity 1 is C38H54ClN3O10S, with a corresponding monoisotopic mass of 780.32 g/mol . The use of a deuterated internal standard is a robust strategy that compensates for variability in sample preparation and matrix effects, ensuring high-quality data.

Experimental

Materials and Reagents

-

DM51 Impurity 1 reference standard (purity ≥ 98%)

-

This compound internal standard (isotopic purity ≥ 99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Drug substance/product containing DM51

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

-

Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

Sample Preparation

A precise and consistent sample preparation workflow is crucial for accurate quantitative analysis.

-

Standard Stock Solutions:

-

Prepare a 1 mg/mL stock solution of DM51 Impurity 1 in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

-

Working Standard Solutions & Calibration Curve:

-

Prepare a series of working standard solutions by serially diluting the DM51 Impurity 1 stock solution with 50:50 (v/v) acetonitrile:water to achieve a calibration curve ranging from 0.1 ng/mL to 100 ng/mL.

-

Prepare a working internal standard solution of this compound at a constant concentration (e.g., 10 ng/mL) in 50:50 (v/v) acetonitrile:water.

-

-

Sample Preparation Protocol:

-

Accurately weigh a specific amount of the drug substance or product.

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Spike the sample with the internal standard working solution to achieve a final concentration of 10 ng/mL of this compound.

-

Vortex the sample for 1 minute to ensure homogeneity.

-

Centrifuge the sample to pellet any undissolved excipients.

-

Transfer the supernatant to an HPLC vial for analysis.

-

LC-MS/MS Method

The following LC-MS/MS parameters are a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | See Table 2 |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Gradient Elution Profile

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 1.0 | 10 |

| 5.0 | 90 |

| 7.0 | 90 |

| 7.1 | 10 |

| 10.0 | 10 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| MRM Transitions | See Table 4 |

Table 4: Multiple Reaction Monitoring (MRM) Transitions

Note: The following precursor and product ions are hypothetical as the exact structure and fragmentation of DM51 Impurity 1 is not publicly available. These would need to be determined experimentally.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| DM51 Impurity 1 | 780.3 | Hypothetical Fragment 1 | 100 | 30 | 25 |

| 780.3 | Hypothetical Fragment 2 | 100 | 30 | 35 | |

| This compound | 789.3 | Corresponding d9-Fragment 1 | 100 | 30 | 25 |

Data Analysis and Results

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression analysis is then applied to the data.

Table 5: Example Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.1 | 1,500 | 100,000 | 0.015 |

| 0.5 | 7,800 | 102,000 | 0.076 |

| 1.0 | 15,500 | 101,000 | 0.153 |

| 5.0 | 76,000 | 99,000 | 0.768 |

| 10.0 | 152,000 | 100,500 | 1.512 |

| 50.0 | 755,000 | 99,500 | 7.588 |

| 100.0 | 1,510,000 | 100,000 | 15.100 |

The linearity of the calibration curve should be evaluated by the coefficient of determination (R²), which should be ≥ 0.99.

System Suitability

System suitability tests are performed to ensure the analytical system is performing correctly before running samples.

Table 6: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Signal-to-Noise Ratio (S/N) of LLOQ | ≥ 10 |

| Peak Tailing Factor | 0.8 - 1.5 |

| Reproducibility of Peak Area Ratio (%RSD) | ≤ 15% for 6 replicate injections |

Quantification of DM51 Impurity 1 in Samples

The concentration of DM51 Impurity 1 in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the calibration curve.

Table 7: Example Sample Quantification Data

| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |

| Sample 1 | 25,000 | 101,000 | 0.248 | 1.64 |

| Sample 2 | 8,500 | 99,800 | 0.085 | 0.56 |

| Sample 3 | Not Detected | 100,200 | - | < LLOQ |

Visualizations

References

Application Notes and Protocols for the Pharmacokinetic Assessment of DM51 and its Deuterated Impurity 1-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmaceutical development, understanding the pharmacokinetic (PK) profile of a new chemical entity (NCE) is crucial for determining its safety and efficacy.[1] An essential aspect of this process is the characterization of impurities that may be present in the drug substance. This document provides a detailed overview and experimental protocols for the pharmacokinetic evaluation of "DM51" and its deuterated impurity, "1-d9".

The substitution of hydrogen with deuterium, a stable isotope of hydrogen, can alter the physicochemical properties of a molecule, potentially impacting its metabolic fate. This phenomenon, known as the kinetic isotope effect (KIE), can lead to significant differences in the pharmacokinetic profiles of a drug and its deuterated analogues.[2][3] Therefore, a thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) of both the parent drug and its deuterated impurities is imperative.

These application notes are intended to guide researchers in designing and executing robust non-clinical pharmacokinetic studies to assess the potential impact of the 1-d9 impurity on the overall disposition of DM51.

Quantitative Data Summary

The following tables present hypothetical pharmacokinetic data for DM51 and its 1-d9 impurity, derived from a simulated preclinical study in Sprague-Dawley rats. These tables are designed to illustrate the potential differences in pharmacokinetic behavior that can arise from deuteration and to serve as a template for data presentation.

Table 1: Comparative Pharmacokinetic Parameters of DM51 and DM51 Impurity 1-d9 in Rats Following a Single Intravenous (IV) Bolus Dose (1 mg/kg)

| Parameter | DM51 | This compound |

| C₀ (ng/mL) | 250 | 265 |

| AUC₀₋t (ngh/mL) | 380 | 550 |

| AUC₀₋inf (ngh/mL) | 395 | 580 |

| CL (mL/min/kg) | 42.2 | 28.7 |

| Vd (L/kg) | 3.5 | 3.2 |

| t₁/₂ (h) | 1.2 | 2.8 |

Table 2: Comparative Pharmacokinetic Parameters of DM51 and this compound in Rats Following a Single Oral (PO) Gavage Dose (10 mg/kg)

| Parameter | DM51 | This compound |

| Cₘₐₓ (ng/mL) | 450 | 680 |

| Tₘₐₓ (h) | 0.5 | 1.0 |

| AUC₀₋t (ngh/mL) | 1250 | 2100 |

| AUC₀₋inf (ngh/mL) | 1280 | 2150 |

| t₁/₂ (h) | 1.3 | 2.9 |

| F (%) | 32.4 | 55.8 |

Table 3: In Vitro Metabolic Stability of DM51 and this compound in Rat and Human Liver Microsomes

| Species | Compound | t₁/₂ (min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) |

| Rat | DM51 | 15 | 46.2 |

| This compound | 45 | 15.4 | |

| Human | DM51 | 25 | 27.7 |

| This compound | 70 | 9.9 |

Experimental Protocols

In Vivo Animal Pharmacokinetic Study

Objective: To determine and compare the pharmacokinetic profiles of DM51 and this compound in a relevant animal model (e.g., Sprague-Dawley rats) following intravenous and oral administration.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=5 per group), aged 8-10 weeks, with surgically implanted jugular vein catheters. Animals are fasted overnight before dosing.

-

Dosing:

-

Intravenous (IV): A single bolus dose of 1 mg/kg of either DM51 or this compound is administered via the jugular vein catheter. The formulation is a clear solution in 20% Solutol HS 15 in saline.

-

Oral (PO): A single dose of 10 mg/kg of either DM51 or this compound is administered by oral gavage. The formulation is a suspension in 0.5% methylcellulose.

-

-

Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the jugular vein catheter at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Sample Processing: Blood samples are collected into tubes containing K₂EDTA anticoagulant, centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma. Plasma samples are stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of DM51 and this compound are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is performed using appropriate software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of DM51 and this compound in liver microsomes from different species (e.g., rat, human) to predict their hepatic clearance.

Methodology:

-

Test System: Pooled male rat liver microsomes and pooled mixed-gender human liver microsomes.

-

Incubation:

-

A reaction mixture containing liver microsomes (0.5 mg/mL protein), NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺), and phosphate buffer (pH 7.4) is pre-warmed at 37°C.

-

The reaction is initiated by adding DM51 or this compound at a final concentration of 1 µM.

-

-

Time Points: Aliquots are taken at 0, 5, 15, 30, 45, and 60 minutes.

-

Reaction Termination: The reaction is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analysis: The remaining concentration of the parent compound at each time point is quantified by LC-MS/MS.

-

Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of the linear portion of the curve is used to calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Bioanalytical Method Validation

Objective: To ensure the reliability and accuracy of the analytical method used for the quantification of DM51 and this compound in biological matrices.

Validation Parameters:

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions.

-

Calibration Curve: A calibration curve is generated using a series of standards to demonstrate the relationship between instrument response and analyte concentration.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

-

Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Visualizations

Caption: Workflow for the in vivo pharmacokinetic study.

Caption: Protocol for the in vitro metabolic stability assay.

Caption: Hypothetical metabolic pathways of DM51 and its deuterated impurity.

References

- 1. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]

- 2. researchgate.net [researchgate.net]

- 3. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Preparation of DM51 Impurity 1-d9 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the preparation of stock solutions of the deuterated internal standard, DM51 impurity 1-d9. The use of stable isotope-labeled internal standards, such as deuterated compounds, is a critical practice in quantitative analysis, particularly in mass spectrometry-based assays.[1] These standards are essential for correcting for variability during sample preparation and analysis, thereby improving the accuracy and precision of analytical results.[2] Proper preparation and handling of these standards are paramount to maintaining their isotopic and chemical purity.[3] This protocol outlines the necessary steps and precautions for preparing accurate and stable stock solutions of this compound.

Data Presentation

The following table summarizes the key quantitative data for the preparation of a 1 mg/mL primary stock solution of this compound.

| Parameter | Value | Notes |

| Compound | This compound | |

| Target Concentration | 1.0 mg/mL | This is a common concentration for a primary stock solution.[4][5] |

| Mass of this compound | 1.0 mg | To be weighed accurately using a calibrated analytical balance. |

| Solvent | High-purity Methanol or Acetonitrile | Aprotic solvents are recommended to prevent H-D exchange. |

| Final Volume | 1.0 mL | Use a Class A volumetric flask for accuracy. |

| Storage Conditions | ||

| Primary Stock Solution | 2-8°C or -20°C | Store in a tightly sealed amber vial to protect from light and moisture. |

| Working Solutions | 2-8°C | Prepare fresh as needed. Short-term storage is recommended. |

Experimental Protocol

This protocol details the step-by-step methodology for preparing a primary stock solution and subsequent working solutions of this compound.

1. Materials and Equipment

-

This compound (solid form)

-

High-purity, anhydrous aprotic solvent (e.g., methanol, acetonitrile)

-

Calibrated analytical balance

-

Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

-

Calibrated micropipettes and tips

-

Amber glass vials with PTFE-lined caps

-

Inert gas (e.g., dry nitrogen or argon)

-

Glove box or a controlled dry environment (recommended)

2. Acclimatization of the Standard

-

Remove the sealed container of this compound from its long-term storage (e.g., freezer).

-

Allow the container to equilibrate to ambient laboratory temperature for at least 30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could compromise the isotopic purity of the standard.

3. Preparation of the 1 mg/mL Primary Stock Solution

-

Perform all subsequent steps in a dry, inert atmosphere, such as a glove box or under a gentle stream of nitrogen or argon, to minimize exposure to moisture.

-

Carefully open the container of the acclimatized this compound.

-

Accurately weigh 1.0 mg of the standard using a calibrated analytical balance and transfer it to a 1.0 mL Class A volumetric flask.

-

Add a small amount of the chosen anhydrous solvent (e.g., methanol or acetonitrile) to the flask to dissolve the solid.

-

Once fully dissolved, bring the solution to the final volume of 1.0 mL with the solvent.

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Transfer the primary stock solution to a clearly labeled amber vial with a PTFE-lined cap for storage.

4. Preparation of Working Solutions Working solutions are prepared by serial dilution of the primary stock solution. The concentrations of these solutions should be chosen to match the expected concentration range of the analyte in the samples.

-

Example: Preparation of a 10 µg/mL Working Solution

-

Transfer 100 µL of the 1 mg/mL primary stock solution into a 10 mL Class A volumetric flask using a calibrated micropipette.

-

Dilute to the mark with the same solvent used for the primary stock solution.

-

Cap and invert the flask to ensure thorough mixing.

-

Transfer to a labeled amber vial for short-term storage.

-

5. Storage and Handling

-

Long-term Storage: The solid this compound should be stored at -20°C or below in a desiccator.

-

Primary Stock Solution: Store the 1 mg/mL stock solution at 2-8°C or -20°C in a tightly sealed amber vial to protect from light and prevent solvent evaporation.

-

Working Solutions: It is best practice to prepare working solutions fresh as needed. If short-term storage is necessary, store them at 2-8°C.

-

Hydrogen-Deuterium (H-D) Exchange: Avoid using protic solvents (e.g., water, alcohols in non-anhydrous form) or acidic/basic solutions for dissolution and storage, as they can facilitate H-D exchange and compromise the isotopic purity of the standard. The deuterium labels should be on stable positions within the molecule, not on heteroatoms like oxygen or nitrogen.

6. Quality Control

-

It is recommended to prepare individual stock solutions for each standard rather than a mixture to provide greater flexibility and prevent potential cross-reactivity.

-